4-{2-Azabicyclo[2.2.1]heptan-2-yl}-6-bromoquinolin-3-amine
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Overview
Description
4-{2-Azabicyclo[221]heptan-2-yl}-6-bromoquinolin-3-amine is a complex organic compound featuring a quinoline core substituted with a bromine atom and an azabicycloheptane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-Azabicyclo[2.2.1]heptan-2-yl}-6-bromoquinolin-3-amine typically involves multi-step organic reactions. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This intermediate can then be further functionalized to introduce the quinoline and bromine substituents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
4-{2-Azabicyclo[2.2.1]heptan-2-yl}-6-bromoquinolin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoline core or the azabicycloheptane moiety.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (MCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA can yield epoxides .
Scientific Research Applications
4-{2-Azabicyclo[2.2.1]heptan-2-yl}-6-bromoquinolin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and receptor binding.
Industry: It may be used in the synthesis of materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{2-Azabicyclo[2.2.1]heptan-2-yl}-6-bromoquinolin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The azabicycloheptane moiety can enhance binding affinity, while the bromine atom may participate in halogen bonding, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile
- 2-oxa-5-azabicyclo[2.2.1]heptan-4-ylmethanol
Uniqueness
4-{2-Azabicyclo[2.2.1]heptan-2-yl}-6-bromoquinolin-3-amine is unique due to the presence of both a bromine-substituted quinoline and an azabicycloheptane moiety. This combination of structural features can result in distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C15H16BrN3 |
---|---|
Molecular Weight |
318.21 g/mol |
IUPAC Name |
4-(2-azabicyclo[2.2.1]heptan-2-yl)-6-bromoquinolin-3-amine |
InChI |
InChI=1S/C15H16BrN3/c16-10-2-4-14-12(6-10)15(13(17)7-18-14)19-8-9-1-3-11(19)5-9/h2,4,6-7,9,11H,1,3,5,8,17H2 |
InChI Key |
NIBGOBJRWUVAFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CN2C3=C4C=C(C=CC4=NC=C3N)Br |
Origin of Product |
United States |
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